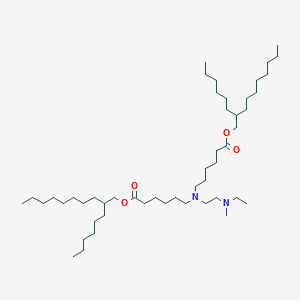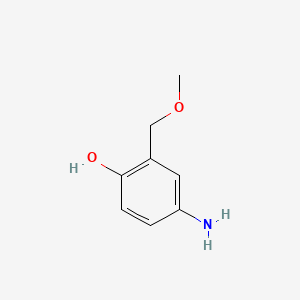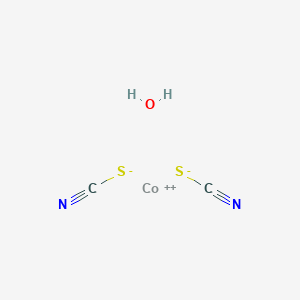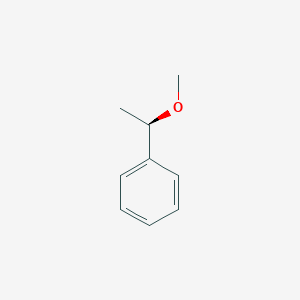
Bis(2-hexyldecyl) 6,6'-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate is a complex organic compound with the molecular formula C49H98N2O4. This compound is known for its unique structure, which includes long alkyl chains and an amine group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate typically involves the reaction of hexanoic acid derivatives with ethyl(methyl)aminoethyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including esterification and amination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to achieve the desired outcome. The final product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxides or other oxidized derivatives.
Reduction: The compound can also be reduced, especially at the ester groups, to form alcohols or other reduced products.
Substitution: Substitution reactions can occur at the amine or ester groups, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. The amine group can interact with various biological molecules, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2-hexyldecyl) 6,6’-((4-hydroxybutyl)azanediyl)dihexanoate
- 6,6’-((2-(dimethylamino)ethyl)azanediyl)bis(methylene)benzo[d][1,3]dioxol-5-ol
Uniqueness
What sets Bis(2-hexyldecyl) 6,6’-((2-(ethyl(methyl)amino)ethyl)azanediyl)dihexanoate apart from similar compounds is its specific combination of functional groups and long alkyl chains. This unique structure imparts distinct physical and chemical properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C49H98N2O4 |
|---|---|
Peso molecular |
779.3 g/mol |
Nombre IUPAC |
2-hexyldecyl 6-[2-[ethyl(methyl)amino]ethyl-[6-(2-hexyldecoxy)-6-oxohexyl]amino]hexanoate |
InChI |
InChI=1S/C49H98N2O4/c1-7-12-16-20-22-28-36-46(34-26-18-14-9-3)44-54-48(52)38-30-24-32-40-51(43-42-50(6)11-5)41-33-25-31-39-49(53)55-45-47(35-27-19-15-10-4)37-29-23-21-17-13-8-2/h46-47H,7-45H2,1-6H3 |
Clave InChI |
DHOBFRUSSVBVRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCN(CCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCN(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]acetohydrazide](/img/structure/B13363912.png)

![2,3-Dihydrobenzo[d]isothiazole 1-oxide](/img/structure/B13363925.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363927.png)

![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363960.png)

![6-(3,4-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363977.png)
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)


